molecular formula C13H10FN5O4S B1673740 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide CAS No. 316151-68-5

2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No. B1673740
M. Wt: 351.32 g/mol
InChI Key: XAWWYTYFOCONCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-(2,4-DINITROPHENYL)-4-(4-FLUOROPHENYL)SEMICARBAZIDE, has been reported. Its linear formula is C13H10FN5O5 .

Scientific Research Applications

  • Pharmacological Research : This compound has been studied for its potential anticonvulsant properties. For example, Tripathi et al. (2012) synthesized and evaluated novel derivatives of hydrazinecarbothioamides for anticonvulsant activity. They found that some compounds, including one closely related to 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, showed significant protection in seizure models (Tripathi et al., 2012).

  • Antioxidant Activity : Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activities. They discovered that these compounds showed excellent antioxidant activity using the DPPH method, highlighting their potential in oxidative stress-related applications (Bărbuceanu et al., 2014).

  • Chemical Sensing : Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide derivative as a dual-channel optical probe for detecting mercury and silver ions. This demonstrates the potential use of such compounds in environmental monitoring and detection applications (Shi et al., 2016).

  • Cancer Research : Abou‐Melha (2021) synthesized and studied the anticancer activity of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes. The study suggested that these compounds have strong potential in developing new anticancer agents (Abou‐Melha, 2021).

  • Analytical Chemistry Applications : The use of 2,4-dinitrophenylhydrazine derivatives, including compounds similar to 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, has been explored in the development of analytical methods. Gornall and MacDonald (1953) discussed the use of these derivatives for determining steroid hormones, indicating their utility in biochemical analysis (Gornall & MacDonald, 1953).

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, properties, and potential applications .

properties

IUPAC Name

1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWWYTYFOCONCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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